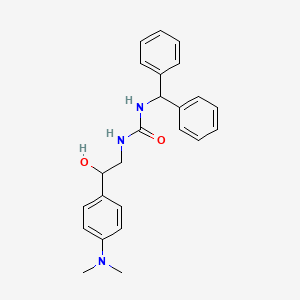

1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

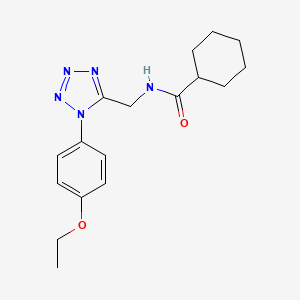

The synthesis of benzhydryl-phenylureas, including 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea, involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation . This reaction has proven to be an easy access to substituted 1-benzhydryl-3-phenyl-ureas .Wissenschaftliche Forschungsanwendungen

Catalytic Hydroamination Applications

1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea serves as a versatile reagent in the catalytic hydroamination of alkynes. This process is pivotal for the synthesis of primary amines, which are crucial intermediates in organic synthesis. Haak et al. (2000) utilized commercially available alpha-aminodiphenylmethane, a compound closely related to this compound, in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes. The imines formed are directly hydrogenated and cleaved to primary amines using Pd/C as a catalyst, demonstrating the compound's utility in synthesizing amines (Haak, Siebeneicher, & Doye, 2000).

Synthesis of Benzhydryl-Phenylureas

The compound also plays a role in the synthesis of new benzhydryl-phenylureas, which are obtained through unexpected rearrangements during the microwave-enhanced synthesis of hydantoins. Muccioli et al. (2003) found that reacting substituted benzils with substituted phenylureas under microwave irradiation yielded new benzhydryl-phenylurea derivatives. This method provides a novel access route to these compounds, highlighting the compound's significance in synthesizing substituted ureas (Muccioli, Wouters, Poupaert, Norberg, Poppitz, Scriba, & Lambert, 2003).

Anticancer Research

In anticancer research, derivatives of this compound, such as 1-aryl-3-(2-chloroethyl)ureas, have been synthesized and evaluated for their cytotoxicity on human adenocarcinoma cells in vitro. Gaudreault et al. (1988) synthesized these derivatives and found some to be as cytotoxic as chlorambucil, a known anticancer drug. This suggests potential anticancer applications for compounds within the same chemical family, underscoring their importance in medicinal chemistry research (Gaudreault, Lacroix, Pagé, & Joly, 1988).

Wirkmechanismus

Target of Action

Similar compounds, such as 1-benzhydryl-3-phenylureas, are reported as cannabinoid receptor 1 inverse agonists .

Mode of Action

It’s worth noting that similar urea derivatives have a wide range of activities against leukemias and solid tumors .

Biochemical Pathways

It’s known that urea derivatives can affect a variety of biochemical pathways, depending on their specific structure and target .

Result of Action

Similar urea derivatives have been reported to possess potent anticonvulsant activity .

Eigenschaften

IUPAC Name |

1-benzhydryl-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-27(2)21-15-13-18(14-16-21)22(28)17-25-24(29)26-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,22-23,28H,17H2,1-2H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDVUOVWLQKTNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2770864.png)

![5-(2-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770869.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2770870.png)

![{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone](/img/structure/B2770871.png)